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DICHLOROBIS(CYCLOPENTADIENYL)MOLYBDENUM

Cat. No.: B1143921
CAS No.: 12793-13-4
M. Wt: 297.0324
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Description

Evolution of Metallocene Chemistry and Molybdenum Analogs

The field of organometallic chemistry was fundamentally transformed by the serendipitous discovery of ferrocene (B1249389), bis(cyclopentadienyl)iron(II), in 1951. nih.govwikipedia.org This landmark event unveiled a novel "sandwich" structure where an iron atom is bonded between two parallel cyclopentadienyl (B1206354) (Cp) rings. libretexts.org The unexpected stability and aromatic-like reactivity of ferrocene challenged existing theories of chemical bonding and catalyzed a surge of research into similar compounds with other metals. nih.govcdnsciencepub.com This new class of compounds was named metallocenes, generally defined as containing a transition metal situated between two cyclopentadienyl ligands. wikipedia.org

Following the discovery of ferrocene, chemists began to explore the synthesis of analogous compounds with a wide array of other transition metals. wikipedia.orgcdnsciencepub.com This exploration led to the preparation of metallocenes for elements across the d-block, including vanadium, chromium, manganese, and niobium. cdnsciencepub.comnih.gov The research extended to Group 6 elements, which includes molybdenum, as scientists sought to understand how changing the central metal atom would affect the structure, bonding, and reactivity of these sandwich complexes. nih.govwikipedia.org This systematic investigation into metallocene analogues was crucial for developing a deeper understanding of organometallic principles and expanding the synthetic and catalytic potential of these compounds. numberanalytics.com The success with early transition metals like titanium stimulated the search for similar complexes with molybdenum and other metals, leading to the development of bent metallocene dihalides. nih.gov

Discovery and Early Research Milestones of Dichlorobis(cyclopentadienyl)molybdenum

This compound, with the chemical formula (η⁵-C₅H₅)₂MoCl₂, is an organomolybdenum compound that emerged from the broader investigation into metallocene chemistry. wikipedia.org Commonly abbreviated as Cp₂MoCl₂, it is also referred to as molybdenocene dichloride. nih.govwikipedia.org An early and established method for its synthesis involves the reaction of molybdocene dihydride ((C₅H₅)₂MoH₂) with chloroform (B151607) (CHCl₃). wikipedia.org

Initial research focused on characterizing its unique structure. Unlike the parallel rings of ferrocene, Cp₂MoCl₂ adopts a bent or "clamshell" structure. wikipedia.org In this arrangement, the two cyclopentadienyl rings are not parallel, and the two chloride ligands are positioned in a cis orientation relative to each other. wikipedia.org X-ray diffraction studies established key structural parameters, revealing a Cl-Mo-Cl bond angle of 82°, which is notably narrower than the corresponding angles in niobocene dichloride (85.6°) and zirconacene dichloride (92.1°). wikipedia.org This structural trend across different metallocenes provided critical insights into the orientation of the highest occupied molecular orbital (HOMO) in this class of complexes. wikipedia.org The compound presents as a brownish-green powder that is sensitive to air and moisture. wikipedia.org

Significance and Role of this compound within Transition Metal Organometallic Chemistry

This compound holds a significant position in transition metal organometallic chemistry, primarily as a versatile precursor for the synthesis of a wide range of other molybdenum complexes. wikipedia.orgamericanelements.comchemicalbook.com Its reactivity allows for the substitution of the chloride ligands, enabling the preparation of numerous derivatives, including dithiolene complexes and compounds with various organic and inorganic ligands. wikipedia.orgnih.gov This makes it a fundamental starting material for exploring the broader chemistry of bis(cyclopentadienyl)molybdenum systems. rsc.org

The compound and its derivatives have been instrumental in advancing the study of bent metallocenes, a crucial subclass of organometallic compounds. nih.gov While it has not led to commercial applications comparable to titanocene (B72419) and zirconocene (B1252598) catalysts in olefin polymerization, its study has contributed to a more profound understanding of reaction mechanisms and molecular structures. wikipedia.orgresearchgate.net Furthermore, Cp₂MoCl₂ was among the early metallocene dihalides investigated for potential biological activity, which helped to establish the field of bioorganometallic chemistry. nih.gov The exploration of its interactions with biomolecules and its potential as an anticancer agent, alongside analogues from titanium, vanadium, and niobium, highlighted the therapeutic potential of organometallic compounds. nih.govnih.gov

Chemical Compound Data

PropertyValue
IUPAC Name dichlorobis(η⁵-cyclopentadienyl)molybdenum(IV) wikipedia.org
Common Name Molybdenocene dichloride wikipedia.org
Chemical Formula C₁₀H₁₀Cl₂Mo wikipedia.orgscbt.com
Molecular Weight 297.03 g/mol scbt.com
CAS Number 12184-22-4 wikipedia.org
Appearance Brownish-green powder wikipedia.org
Solubility in Water Insoluble chemicalbook.com

Structural Parameters

ParameterValue
Molecular Structure Bent "clamshell" wikipedia.org
Cp(centroid)-Mo-Cp Angle 130.6° wikipedia.org
Cl-Mo-Cl Angle 82° wikipedia.org

Properties

CAS No.

12793-13-4

Molecular Formula

C10H10Cl2Mo

Molecular Weight

297.0324

Synonyms

DICHLOROBIS(CYCLOPENTADIENYL)MOLYBDENUM&

Origin of Product

United States

Advanced Synthetic Methodologies for Dichlorobis Cyclopentadienyl Molybdenum

Established Synthetic Pathways from Molybdenum Precursors

The traditional syntheses of dichlorobis(cyclopentadienyl)molybdenum primarily rely on two well-established methods starting from different molybdenum precursors. These methods have been foundational in providing access to this important reagent for further chemical investigations.

Reaction of Molybdenum(IV) Chloride with Cyclopentadiene or Cyclopentadienyl (B1206354) Anions

One of the primary routes to this compound involves the direct reaction of molybdenum(IV) chloride (MoCl₄) with a cyclopentadienyl source. Typically, an alkali metal salt of cyclopentadiene, such as sodium cyclopentadienide (B1229720) (NaC₅H₅), is used. This salt metathesis reaction is usually carried out in an appropriate organic solvent, such as tetrahydrofuran (B95107) (THF).

The reaction proceeds as follows: MoCl₄ + 2 NaC₅H₅ → (C₅H₅)₂MoCl₂ + 2 NaCl

This method is advantageous due to the direct formation of the desired product. However, the handling of air- and moisture-sensitive reagents like MoCl₄ and NaC₅H₅ requires inert atmosphere techniques. The purity of the final product can be influenced by the stoichiometry of the reactants and the reaction conditions.

ParameterCondition
Molybdenum Precursor Molybdenum(IV) Chloride (MoCl₄)
Cyclopentadienyl Source Sodium Cyclopentadienide (NaC₅H₅)
Typical Solvent Tetrahydrofuran (THF)
Reaction Type Salt Metathesis

Synthesis from Molybdocene Dihydride via Halogen Exchange

An alternative and widely utilized synthesis involves the halogenation of molybdocene dihydride ((C₅H₅)₂MoH₂). This method is often preferred due to the relative ease of handling the dihydride precursor compared to MoCl₄. The reaction is typically carried out by treating molybdocene dihydride with a halogenating agent, most commonly chloroform (B151607) (CHCl₃). wikipedia.org

The reaction equation is: (C₅H₅)₂MoH₂ + 2 CHCl₃ → (C₅H₅)₂MoCl₂ + 2 CH₂Cl₂

This pathway is known for producing this compound in good yield and high purity. wikipedia.org The precursor, molybdocene dihydride, can be synthesized from molybdenum(V) chloride, sodium cyclopentadienide, and a reducing agent like sodium borohydride.

ParameterCondition
Molybdenum Precursor Molybdocene Dihydride ((C₅H₅)₂MoH₂)
Halogenating Agent Chloroform (CHCl₃)
Reaction Type Halogen Exchange
Byproduct Dichloromethane (CH₂Cl₂)

Development of Modified and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods in chemistry. For the synthesis of this compound, this has led to the exploration of modified and green approaches that aim to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in chemical synthesis to accelerate reaction rates. While specific, detailed procedures for the microwave-assisted synthesis of this compound are not extensively documented, the general principles of microwave-assisted organometallic synthesis suggest its potential applicability. This method could significantly reduce reaction times compared to conventional heating.

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. The application of mechanochemical methods to the synthesis of metallocenes is an active area of research. This approach could potentially be adapted for the reaction of a solid molybdenum precursor with a cyclopentadienyl source, thereby minimizing solvent waste.

These green approaches are still under development for this specific compound but represent a promising direction for future synthetic efforts, aligning with the principles of sustainable chemistry.

Optimization of Reaction Conditions and Isolation Techniques for Enhanced Yields and Purity

The efficiency and purity of the synthesized this compound are critically dependent on the optimization of various reaction parameters and the subsequent isolation and purification techniques.

Optimization of Reaction Conditions:

Stoichiometry: Precise control of the molar ratios of the molybdenum precursor and the cyclopentadienyl source is crucial to prevent the formation of side products.

Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Tetrahydrofuran is a common choice, but other ethers or aprotic solvents may be employed.

Temperature: Reaction temperatures need to be carefully controlled. While some reactions proceed at room temperature, others may require cooling or gentle heating to optimize the yield and minimize decomposition.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximum conversion.

Isolation and Purification: Following the reaction, the crude product must be isolated from the reaction mixture, which typically contains byproducts and unreacted starting materials. Common techniques include:

Filtration: To remove insoluble byproducts such as sodium chloride.

Solvent Removal: Evaporation of the solvent under reduced pressure.

Crystallization/Recrystallization: This is a key step for obtaining a product of high purity. The choice of solvent system for recrystallization is critical. The product is generally insoluble in water. echemi.com

Washing: The isolated solid may be washed with appropriate solvents to remove soluble impurities.

Structural Elucidation and Advanced Bonding Analysis of Dichlorobis Cyclopentadienyl Molybdenum

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement in crystalline solids. rsc.org For dichlorobis(cyclopentadienyl)molybdenum, this method has provided a detailed picture of its molecular architecture, revealing a pseudo-tetrahedral coordination geometry around the central molybdenum atom. Early structural analyses identified two molecular conformations in the crystal lattice, one with staggered and another with eclipsed cyclopentadienyl (B1206354) (Cp) rings.

The key angular parameters defining this geometry are the angle between the Cp ring centroids and the molybdenum center (Cp-Mo-Cp) and the angle between the two chloride ligands (Cl-Mo-Cl). The Cp(centroid)-Mo-Cp angle is approximately 130.6°. The Cl-Mo-Cl angle is notably acute at about 82°. This compression is significantly more pronounced than in analogous complexes of earlier transition metals like zirconocene (B1252598) dichloride (92.1°) and niobocene dichloride (85.6°), a trend that has implications for the electronic structure.

The precise bond lengths and angles determined from X-ray diffraction are fundamental to understanding the electronic environment of the molybdenum center. The Mo-Cl bond distance is approximately 2.47 Å, and the average Mo-C distance to the cyclopentadienyl rings is about 2.38 Å.

ParameterValue
Mo-Cl Bond Length~2.47 Å
Average Mo-C Bond Length~2.38 Å
Cl-Mo-Cl Angle~82°
Cp(centroid)-Mo-Cp Angle130.6°

The electronic structure of this d² complex is directly influenced by its distorted tetrahedral geometry. In a simplified crystal field model for a tetrahedral complex, the d-orbitals split into a lower-energy 'e' set (dₓ₂₋ᵧ₂ and d₂₂) and a higher-energy 't₂' set (dₓᵧ, dₓ₂, and dᵧ₂). However, in the C₂ᵥ symmetry of this compound, this degeneracy is further lifted. The two d-electrons of the Mo(IV) center occupy the lowest available d-orbital. The acute Cl-Mo-Cl angle of 82° plays a crucial role in determining the ordering of the frontier molecular orbitals. This geometric constraint significantly raises the energy of the d-orbital that lies in the Cl-Mo-Cl plane and points between the chloride ligands, leaving a non-bonding d-orbital, primarily of d₂₂ character, as the highest occupied molecular orbital (HOMO).

Gas-Phase Electron Diffraction for Conformational Analysis

Gas-phase electron diffraction (GED) is a powerful method for determining the molecular structure of compounds in the gaseous state, free from the influence of intermolecular forces present in crystals. This technique is particularly useful for analyzing molecular conformation and flexibility. For related metallocenes like ferrocene (B1249389), GED studies have been instrumental in showing that the cyclopentadienyl rings are eclipsed in the gas phase, in contrast to the staggered conformation often found in the solid state.

A review of the available scientific literature indicates that a gas-phase electron diffraction study has not been reported for this compound. Such an analysis would provide valuable insight into the intrinsic molecular structure and the rotational barrier of the cyclopentadienyl rings without the constraints of the crystal lattice.

Topological Analysis of Electron Density (e.g., Atoms in Molecules, Electron Localization Function)

Modern computational chemistry provides sophisticated tools for analyzing chemical bonding beyond simple orbital models. The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are two such methods that analyze the topology of the electron density to characterize atomic interactions.

QTAIM analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points (such as its magnitude and the Laplacian) can be used to classify the interaction as either a shared (covalent) or closed-shell (ionic or van der Waals) interaction. Computational studies on the reaction products of this compound with biomolecules like thymine (B56734) and cytosine have utilized QTAIM to probe the nature of the newly formed Mo-N and Mo-O bonds. These studies indicate that this type of analysis is a valuable tool for understanding the bonding in molybdenocene complexes. However, a detailed topological analysis of the electron density in the parent this compound molecule, specifically characterizing the Mo-Cl and Mo-Cp bonds, is not extensively detailed in the current literature.

Relativistic Effects on Molybdenum-Ligand Interactions and Overall Molecular Structure

For elements in the second and third transition series, such as molybdenum (a 4d metal), relativistic effects can have a significant impact on molecular properties. These effects arise from the high velocity of core electrons, which leads to a contraction of s- and p-orbitals and an expansion and destabilization of d- and f-orbitals.

Reactivity and Mechanistic Investigations of Dichlorobis Cyclopentadienyl Molybdenum

Redox Chemistry and Oxidation State Transformations

The molybdenum center in dichlorobis(cyclopentadienyl)molybdenum exists in the +4 oxidation state, but it can readily undergo both oxidation and reduction, making its redox chemistry a central feature of its reactivity. Molybdenum's ability to exist in various oxidation states, from -2 to +6, allows it to participate in a diverse array of chemical transformations.

The oxidation of this compound from its stable Mo(IV) state to higher oxidation states, such as Mo(V) and Mo(VI), is a key aspect of its chemistry. This transformation can be achieved through electrochemical or chemical means.

Electrochemical studies in acetonitrile (B52724) have shown that this compound undergoes a one-electron oxidation at a half-wave potential of +0.5 V versus a saturated calomel (B162337) electrode. This process results in the formation of the corresponding Mo(V) cation, [Cp₂MoCl₂]⁺. A second, smaller oxidation wave is also observed at a much higher potential of +1.05 V. The stability of higher oxidation states in molybdenum complexes is influenced by the nature of the ligands, with donor ligands generally stabilizing higher valencies. ilpi.com

The oxidation can also be induced chemically. For instance, when dithiolene-ligated molybdenum(IV) complexes, derived from this compound, are treated with oxidizing agents, they can undergo two reversible one-electron oxidations, yielding stable Mo(V) and Mo(VI) species. The stability of the mono-cation generated through oxidation allows for detailed structural analysis, which reveals changes in bond lengths consistent with the removal of an electron from a π-orbital that is Mo–S and C–S antibonding in character. During catalytic cycles involving oxygen atom transfer, molybdenum can cycle between the Mo(IV), Mo(V), and Mo(VI) oxidation states.

Table 1: Electrochemical Oxidation Data for this compound

ProcessHalf-Wave Potential (E₁/₂)SolventNote
Mo(IV) → Mo(V)+0.5 V vs. SCEAcetonitrileSimple one-electron oxidation.
Second Oxidation+1.05 V vs. SCEAcetonitrileA much smaller wave is observed.

The reduction of the Mo(IV) center in this compound and its derivatives leads to the formation of lower-valent, highly reactive molybdenum species. These intermediates are pivotal in various catalytic and stoichiometric reactions. The electrochemical reduction of related Mo(VI) compounds has been studied, showing stepwise reductions to Mo(V) and Mo(IV). sc.edu A similar principle applies to the reduction from the Mo(IV) state.

For example, the reduction of this compound can generate reactive Mo(II) or Mo(III) species, which can then participate in further reactions. While the direct reduction of this compound is less commonly explored than its oxidation, the generation of reactive intermediates is a known phenomenon in the chemistry of related metallocenes like titanocene (B72419) dichloride. In those systems, reduction generates a Ti(III) species, Cp₂TiCl, which is a potent single-electron transfer reagent capable of initiating a wide range of chemical transformations, including C-C bond formation and deoxygenation reactions. mdpi.com Similarly, reduced molybdenum intermediates are key in processes like the deoxygenation of alcohols, where a Mo(VI) diolate is reduced to a Mo(IV) species, which is the rate-determining step.

Ligand Exchange and Substitution Reactions

Ligand substitution is one of the most fundamental and widely utilized reactions of this compound.

The two chloride ligands in this compound are labile and can be readily replaced by a variety of other anionic or neutral ligands. This reactivity provides a straightforward entry into a vast family of Cp₂MoX₂ and [Cp₂MoL₂]²⁺ derivatives.

A prominent example is the reaction with dithiolate ligands. This compound reacts with dithiolene pro-ligands in the presence of a base to yield bis(cyclopentadienyl)dithiolene complexes of molybdenum. This method is a versatile route for synthesizing these compounds in good yields. Similarly, reactions with α,ω-dithiolate ligands, such as 1,3-propanedithiol (B87085), result in the formation of metalla-cyclic structures where the two chloride ions are substituted by the dithiolate, forming a chelate ring around the molybdenum center.

Table 2: Examples of Chloride Ligand Substitution Reactions

Reactant with Cp₂MoCl₂ProductLigand Type
Dithiolene pro-ligands (e.g., S₂C₂(H)R) + Base[Cp₂Mo(S₂C₂(H)R)]Anionic Dithiolene
1,3-propanedithiol + Base[Mo(η-C₅H₅)₂(SCH₂CH₂CH₂S)]Anionic Dithiolate
2,2'-thiodiethanethiol[Mo(η-C₅H₅)₂(SCH₂CH₂S)]Anionic Thioether Thiolate
Thiophenol radical (·SPh)[Mo(η-C₅H₄CH₂CH₂SPh)₂(SPh)₂]Anionic Thiophenolate

While much of the reactivity of this compound centers on the metal, the cyclopentadienyl (B1206354) (Cp) rings are not merely spectator ligands. nih.gov They can undergo functionalization, although they are generally less reactive than uncoordinated aromatic rings like benzene. wmich.edu This allows for the synthesis of derivatives with tailored electronic and steric properties. nitrkl.ac.in

A synthetic route to ring-functionalized compounds involves the co-condensation of molybdenum atoms with a substituted diene, such as spiro[2.4]hepta-4,6-diene. rsc.org Subsequent treatment with halogens like iodine yields derivatives where the Cp rings bear functional side chains, for example, [Mo(η-C₅H₄CH₂CH₂I)₂I₂]. rsc.org The functional groups on these side chains can then be further modified. For instance, the iodo-groups can be exchanged with thiophenolate (SPh) radicals. rsc.org This demonstrates that the Cp ligand can serve as a scaffold for introducing complex functionality. nih.gov

Table 3: Synthesis of Ring-Functionalized Molybdenum Complexes

PrecursorReagent(s)Ring-Functionalized ProductReference
Molybdenum atoms + spiro[2.4]hepta-4,6-diene1. Co-condensation 2. Iodine (I₂)[Mo(η-C₅H₄CH₂CH₂I)₂I₂] rsc.org
[Mo(η-C₅H₄CH₂CH₂I)₂I₂]Thiophenol radical (·SPh)[Mo(η-C₅H₄CH₂CH₂SPh)₂(SPh)₂] rsc.org
[Mo(η-C₅H₄CH₂CH₂SPh)₂(SPh)₂]Hydrogen Chloride (HCl)[Mo(η-C₅H₄CH₂CH₂SPh)₂Cl₂] rsc.org

Insertion Reactions with Unsaturated Substrates

Insertion reactions involve the addition of an unsaturated molecule, such as an alkyne, alkene, or isocyanide, into a metal-ligand bond. nih.govmasterorganicchemistry.com These reactions are fundamental to many catalytic processes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of this compound, such reactions typically require the generation of a more reactive, lower-valent intermediate, as the Mo(IV) center in the parent compound is not sufficiently reactive.

For example, reactions of molybdenum(II) isocyanide complexes can lead to the cleavage of metal-metal bonds, forming seven-coordinate species. purdue.edu While direct insertion into the Mo-Cl bonds of this compound is not a common pathway, its derivatives can participate in such transformations. The general mechanism for these processes in related metal systems often involves the initial coordination of the unsaturated substrate to the metal center, followed by migratory insertion into a metal-carbon or metal-hydride bond. nih.gov This results in a ring-expansion of a metallacyclic intermediate or the formation of a new linear organic fragment attached to the metal. nih.gov The study of these reactions often involves reacting a reduced or pre-functionalized molybdenum complex with unsaturated substrates like alkynes or isocyanides to build more complex molecular architectures. nih.gov

C-H Activation and Other Bond Activation Processes

This compound, formally a d0 Mo(IV) complex, is a versatile reagent in organometallic chemistry. While its reactivity is extensive, detailed studies on its direct C-H activation of hydrocarbons are not widely documented in the reviewed literature. However, its capacity for activating other types of X-H bonds, particularly S-H bonds, has been explored.

One of the notable bond activation reactions of this compound involves its interaction with dithiols. The reaction with 1,2-ethanedithiol (B43112) and 1,3-propanedithiol leads to the substitution of the chloride ligands and the formation of dithiolate complexes. This process represents a formal activation of the S-H bonds within the dithiol substrate.

A summary of the products from the reaction of this compound with various dithiols is presented below.

ReactantProductReference
1,2-Ethanedithiol(η⁵-C₅H₅)₂Mo(S₂C₂H₄) nih.gov
1,3-Propanedithiol(η⁵-C₅H₅)₂Mo(S₂C₃H₆) nih.gov

These reactions demonstrate the ability of the molybdenum center to facilitate the cleavage of S-H bonds, leading to the formation of stable metallacycles. The driving force for these reactions is likely the formation of the thermodynamically stable Mo-S bonds and the chelate effect.

While direct C-H activation of alkanes by this compound remains an area requiring further investigation, related molybdenum complexes have shown reactivity towards C-H bonds. For instance, heterobimetallic compounds featuring molybdenum-iridium multiple bonds have been shown to mediate triple C-H activations. nih.govrsc.org Additionally, theoretical studies on high-valent oxo-molybdenum complexes like MoO₂Cl₂ have provided mechanistic insights into B-H bond activation. rsc.org These studies on related systems suggest that under appropriate conditions, molybdenum complexes can be effective for various bond activation processes. Research on a cationic metallogermylene of molybdenum has also revealed a novel pathway for H-H bond activation involving metal-ligand cooperation. semanticscholar.orgbohrium.com

Reaction Kinetics and Thermodynamic Profiles of Key Transformations

Detailed kinetic and thermodynamic studies on the reactions of this compound are not extensively available in the public domain. The majority of the available literature focuses on the synthesis and structural characterization of its derivatives.

However, some insights into the thermodynamics of its reactions can be inferred from the observed reactivity patterns. For example, the reactions with dithiols to form stable dithiolate complexes suggest that these reactions are thermodynamically favorable. nih.gov The formation of strong Mo-S bonds likely provides a significant enthalpic driving force for these transformations.

Electrochemical studies on bis(cyclopentadienyl)dithiolene complexes of molybdenum, which can be synthesized from this compound, have provided information on their redox properties. nih.gov These studies reveal that the complexes undergo reversible one-electron oxidation and reduction processes. While these are not direct kinetic or thermodynamic parameters for bond activation, they offer insight into the electronic properties of the molybdenum center and its ability to participate in electron transfer processes, which can be a key step in some catalytic cycles. The electrochemical potentials are influenced by the nature of the dithiolene ligand, indicating that the electronic environment of the molybdenum can be tuned. nih.gov

For a deeper understanding of the reaction mechanisms, detailed kinetic studies providing rate laws, activation parameters (such as activation energy, enthalpy, and entropy of activation), and the effect of reaction conditions are necessary. At present, such comprehensive kinetic and thermodynamic profiles for the bond activation and other key transformations of this compound are not well-documented in the reviewed scientific literature.

Catalytic Applications of Dichlorobis Cyclopentadienyl Molybdenum and Its Derivatives

Polymerization Catalysis

Derivatives of dichlorobis(cyclopentadienyl)molybdenum are active in various polymerization reactions, most notably in the ring-opening metathesis polymerization (ROMP) of strained cyclic olefins. Their role in conventional olefin polymerization is less prominent than their titanium and zirconium counterparts but still significant.

Catalyst systems based on early transition metals with cyclopentadienyl (B1206354) ligands are instrumental in producing stereoregular polymers. google.com For instance, catalyst systems formed by the in situ reduction of precursors like {CpMRR′n}⁺{A}⁻ (where Cp is a cyclopentadienyl group and M is an early transition metal) can yield syndiotactic polymers of styrene (B11656) and methylmethacrylate. google.com While much of the foundational work in this area has focused on zirconocene (B1252598) and titanocene (B72419) dichlorides for ethylene (B1197577) and propylene (B89431) polymerization, the underlying principles of stereocontrol via ligand design are broadly applicable to other metallocenes, including those of molybdenum. chemicalbook.com The stereoselectivity of the polymerization is dictated by the geometry of the catalyst's coordination sphere, which controls the orientation of the incoming monomer during the insertion step.

Molybdenum-based initiators are highly effective for the Ring-Opening Metathesis Polymerization (ROMP) of strained monomers like dicyclopentadiene (B1670491) (DCPD). scispace.comrsc.org The polymerization of endo-dicyclopentadiene (B155271) can be controlled to produce polymers with specific tacticity depending on the structure of the well-defined molybdenum alkylidene initiator. scispace.com

Subtle changes to the ligands on the molybdenum initiator can dramatically alter the resulting polymer's structure. scispace.com For example, biphenolate alkylidene complexes of molybdenum, with the general formula M(NR)(CHCMe₂Ph)(biphen), are known to produce cis,isotactic-poly(DCPD). scispace.com In contrast, tungsten-based MAP (MonoAryloxide Pyrrolide) initiators typically yield cis,syndiotactic-poly(DCPD). scispace.com These polymerizations are often rapid, completing within minutes at room temperature, and proceed without undesirable side reactions like isomerization or cross-linking. scispace.com The high degree of stereospecificity is maintained even in the presence of a chain transfer agent or when using different solvents. scispace.com

Catalyst TypeMonomerResulting Polymer TacticityReference
M(NR)(CHCMe₂Ph)(biphen) (M=Mo)endo-dicyclopentadiene (DCPD)cis,isotactic-poly(DCPD) scispace.com
W(X)(CHCMe₂Ph)(Me₂Pyr)(OAr)endo-dicyclopentadiene (DCPD)cis,syndiotactic-poly(DCPD) scispace.com

Oxidation Catalysis

Molybdenum complexes are renowned for their ability to catalyze oxidation reactions, particularly the epoxidation of alkenes. mdpi.com Molybdenum's effectiveness stems from its high Lewis acidity and low oxidation potentials in its higher oxidation states. mdpi.com

Cyclopentadienyl molybdenum complexes serve as excellent precatalysts for the selective epoxidation of unfunctionalized olefins using hydroperoxides as the oxidant. rsc.org For instance, complexes of the type [CpMo(CO)₃X] are precursors to the active catalytic species. rsc.org During the catalytic cycle with an oxidant like tert-butyl hydroperoxide (TBHP), the primary active species is the dioxo complex [CpMoO₂X]. rsc.org This species can be further oxidized to an oxo-peroxo complex, [CpMo(η²-O₂)(O)X], which is also a competent epoxidation catalyst. rsc.org

These catalytic systems can achieve high turnover frequencies and selectively convert a range of olefins into their corresponding epoxides with near-quantitative yields. rsc.org The reaction is effective for substrates such as cis-cyclooctene, 1-octene, and stilbenes. rsc.org

PrecatalystSubstrateOxidantConditionsResultReference
[CpMo(CO)₃(CH₂CO(OEt))]cis-cycloocteneTBHP55 °C, 15 minQuantitative conversion, TOF ~1200 h⁻¹ rsc.org
[CpMo(CO)₃(CH₂CO(OEt))]1-octeneTBHP22 °C, 4 hSelective and quantitative conversion rsc.org
[Cp₂Mo₂O₅]cyclooctene (B146475)TBHP/decane55 °CHigh activity, first-order in substrate researchgate.net
[Cp₂Mo₂O₅]cycloocteneH₂O₂/H₂O55 °CLower activity than with TBHP/decane researchgate.net

Hydrogenation and Dehydrogenation Catalysis

Molybdenum complexes are capable of mediating reactions that involve the transfer of hydrogen. This is particularly evident in the context of electrocatalytic hydrogen evolution, a process that involves the reduction of protons to hydrogen gas (H₂). nih.gov

Stable (oxo)molybdenum(V) corrole (B1231805) complexes have been investigated for the hydrogen evolution reaction (HER). nih.gov The mechanism involves a proton-assisted 2-electron reduction of the complex, generating a highly reactive molybdenum(III) species. This low-valent molybdenum intermediate is then capable of reducing protons from an acid source to produce H₂ gas. nih.gov When supported on an electrode surface, these molybdenum complexes can catalyze HER from acidic water with high (97%) Faradaic efficiency, demonstrating their potential in sustainable energy-related processes. nih.gov

Cross-Coupling and Other Carbon-Carbon Bond Forming Reactions

Molybdenum complexes derived from cyclopentadienyl precursors can mediate the formation of carbon-carbon bonds. These reactions often proceed through organometallic intermediates where the molybdenum center activates a substrate for subsequent coupling. lookchem.comrsc.org

One key strategy involves η³-allylmolybdenum complexes, which can be generated from precursors like [Mo(C₅H₅)(CO)₂(syn-η³-C₃H₄R)]. rsc.org These allyl complexes undergo boron trifluoride-catalyzed reactions with electrophiles such as aldehydes and ketones. This process forms a new C-C bond and provides a synthetic route to functionalized 1,3-dienes and 1,3,5-trienes. lookchem.comrsc.org The reaction is believed to proceed through a highly reactive η⁴-s-trans-diene cation intermediate. lookchem.comrsc.org

Additionally, molybdenum catalysts can promote the deoxygenative coupling of benzylic alcohols derived from lignin, forming bibenzyl products. nih.gov A catalyst system designated Mo-8-HQ has shown high conversion and good selectivity for this C-C bond-forming reaction, which simultaneously removes a hydroxyl group and couples two aromatic fragments. nih.gov

Catalyst/Precursor TypeReactantsReaction TypeProductReference
[Mo(C₅H₅)(CO)₂(syn-η³-pentadienyl)] + BF₃·Et₂OAllylmolybdenum complex + BenzaldehydeC-C bond formationFunctionalized 1,3-diene lookchem.com
Mo-8-HQLignin-derived benzylic alcoholsDeoxygenative C-C couplingBibenzyl products nih.gov

Electrocatalysis and Photocatalysis

This compound and its derivatives have demonstrated notable activity in both electrocatalytic and photocatalytic processes. These applications primarily focus on the conversion of small molecules like carbon dioxide (CO2) and protons (H+) into valuable chemical fuels, such as carbon monoxide (CO) and hydrogen (H2), as well as the degradation of pollutants. The versatility of the molybdenum center, with its multiple accessible oxidation states, is central to its catalytic function in these transformations.

Electrocatalysis

The electrocatalytic activity of this compound derivatives is particularly evident in the reduction of carbon dioxide. Studies have explored related molybdenum carbonyl complexes, which can be considered derivatives, for this purpose. For instance, molybdenum hexacarbonyl, Mo(CO)6, has been shown to be an effective electrocatalyst for the reduction of CO2 to CO. nih.govresearchgate.net In these processes, the molybdenum complex facilitates the transfer of electrons to the CO2 molecule, lowering the energy barrier for its conversion.

Cyclic voltammetry experiments with Mo(CO)6 reveal a significant increase in current under a CO2 atmosphere compared to an inert atmosphere (Argon), which is indicative of a catalytic process. nih.govresearchgate.net Bulk electrolysis experiments have confirmed that carbon monoxide is the primary product of this reduction. nih.gov This catalytic activity is significant because it occurs without the need for "non-innocent" ligands, which are often required for other metal-based catalysts. nih.gov The molybdenum derivative has been noted for its high catalytic activity and chemical stability within the series of Group 6 hexacarbonyls (Cr, Mo, W). researchgate.net

The general mechanism involves the electrochemical reduction of the molybdenum complex, which then reacts with CO2 to form a reduced CO2 adduct. This intermediate is then typically protonated and undergoes further reduction to release CO and regenerate the catalyst. The addition of a proton source, such as water, has been observed to decrease the catalytic current for these group 6 carbonyls. nih.gov

Photocatalysis

In the realm of photocatalysis, derivatives of this compound have been investigated for their ability to produce hydrogen from water. A key example is the photocatalytic activity of bis(cyclopentadienyl)molybdenum oxide (Cp2Mo=O), a derivative of the parent compound. dtic.mil This complex has been shown to photocatalytically produce hydrogen from water upon photolysis. dtic.mil

The process is driven by the absorption of light by the molybdenum complex, which promotes it to an excited state. In this excited state, the complex can participate in electron transfer reactions with water, ultimately leading to the production of hydrogen gas. The system can act as a true catalyst, with turnover numbers greater than one being reported. dtic.mil For instance, in one experiment, photolysis for 81 hours resulted in a turnover number of approximately 2. dtic.mil The efficiency of the process can be enhanced by the addition of other reagents. When trimethylphosphine (B1194731) (Me3P) was added to the system, the turnover number for hydrogen production increased to 2 over a 12-hour period, representing a tenfold increase in the turnover rate per hour. dtic.mil

The development of molybdenum-based co-catalysts for photocatalytic hydrogen production is a broad field of research. nih.gov These materials often work in conjunction with a primary light-absorber, like a semiconductor, to facilitate the separation of photogenerated charges and provide active sites for the reduction of protons to form H2. nih.govcapes.gov.br While many of these systems utilize heterogeneous materials like molybdenum disulfide (MoS2), the fundamental principles of electron transfer and catalysis are shared with molecular complexes like this compound and its derivatives.

The photocatalytic applications of such complexes also extend to the degradation of pollutants, a process that relies on the generation of highly reactive species upon light irradiation. researchgate.netmdpi.com

Table of Research Findings

Catalyst SystemProcessSubstrateProductKey FindingsReference
Mo(CO)6ElectrocatalysisCarbon Dioxide (CO2)Carbon Monoxide (CO)Shows highest catalytic activity and stability among Group 6 hexacarbonyls for CO2 reduction. nih.govresearchgate.net
Bis(cyclopentadienyl)molybdenum oxide (Cp2Mo=O)PhotocatalysisWater (H2O)Hydrogen (H2)Achieved a turnover number of ~2 after 81 hours of photolysis. dtic.mil
Bis(cyclopentadienyl)molybdenum oxide (Cp2Mo=O) with Me3PPhotocatalysisWater (H2O)Hydrogen (H2)Turnover number of 2 achieved in 12 hours, a tenfold increase in rate. dtic.mil

Synthesis and Exploration of Derivatives of Dichlorobis Cyclopentadienyl Molybdenum

Modified Cyclopentadienyl (B1206354) Ligands

The reactivity and properties of the dichlorobis(cyclopentadienyl)molybdenum moiety can be finely tuned by introducing substituents onto the cyclopentadienyl (Cp) rings. This approach allows for the modification of the steric and electronic environment around the molybdenum center, influencing the stability, solubility, and catalytic activity of the resulting complexes.

Synthesis and Properties of Substituted Cyclopentadienyl Analogues

A variety of substituted cyclopentadienyl analogues of this compound have been synthesized. The introduction of functional groups can enhance specific properties, such as solubility or biological activity.

One common strategy involves the synthesis of the substituted cyclopentadienyl ligand first, followed by its reaction with a suitable molybdenum precursor. For instance, benzyl-substituted molybdenocene dichlorides have been prepared from the corresponding methoxy-substituted fulvene (B1219640) and LiBEt₃H, which forms the lithium salt of the cyclopentadienide (B1229720). This is then reacted with MoCl₄ to yield the target complex. nih.gov Similarly, co-condensation of molybdenum atoms with spiro[2.4]hepta-4,6-diene has been used to create ring-functionalized compounds. rsc.org

The properties of these substituted analogues can differ significantly from the parent Cp₂MoCl₂. For example, the introduction of bulky substituents can increase the solubility of the complexes in organic solvents and alter the steric hindrance around the metal center, which can be advantageous for catalytic applications. The electronic nature of the substituent also plays a crucial role; electron-donating groups can increase the electron density on the molybdenum, while electron-withdrawing groups decrease it, thereby affecting the reactivity of the Mo-Cl bonds.

Table 1: Examples of Substituted this compound Analogues and Their Precursors
Substituent on Cp RingCompound FormulaSynthetic PrecursorsReference
Benzyl(RC₅H₄)₂MoCl₂Methoxy-substituted fulvene, LiBEt₃H, MoCl₄ nih.gov
Methyl(C₅H₄Me)₂MoCl₂[Mo₂(η-C₅H₄Me)₂(μ-X)₂] (X=Cl, Br)
Ethyl iodide[Mo(η-C₅H₄CH₂CH₂I)₂I₂]Molybdenum atoms, spiro[2.4]hepta-4,6-diene, Iodine rsc.org
Ethylthiophenyl[Mo(η-C₅H₄CH₂CH₂SPh)₂Cl₂][Mo(η-C₅H₄CH₂CH₂SPh)₂(SPh)₂], HCl rsc.org

Bridged Cyclopentadienyl Systems

Bridging the two cyclopentadienyl ligands in a molybdenocene complex creates a constrained geometry known as ansa-metallocenes. These systems exhibit unique structural and reactive properties due to the strain imposed by the bridge.

Ansa-bridged η⁵-cyclopentadienyl molybdenum tricarbonyl complexes with a trimethylene bridge, such as [Mo(η⁵-C₅H₄(CH₂)₃-η¹-CH₂)(CO)₃], have been synthesized. nih.gov The presence of the bridge can significantly enhance the stability of the complex under oxidative conditions compared to derivatives with shorter bridges or unbridged analogues. nih.gov This increased stability is attributed to the reduced ring strain in systems with longer bridges. nih.gov

The synthesis of these ansa-molybdenocenes opens pathways for introducing chirality into the ligand framework, which is of great interest for asymmetric catalysis. nih.gov For example, the catalytic activity of a bridged molybdenum complex in the epoxidation of cyclooctene (B146475) was found to be high, approaching the performance of the most reactive unbridged systems like CpMo(CO)₃X (where X is Cl or CH₃). nih.gov

Fulvalene complexes represent another class of bridged systems, where the two cyclopentadienyl rings are directly fused. These ligands can coordinate to two metal centers, leading to bimetallic complexes with interesting electronic communication between the metals.

Table 2: Structural Data for Bridged Cyclopentadienyl Molybdenum Complexes
Complex TypeExample CompoundKey Structural FeatureReference
Ansa-bridged[M(η⁵-C₅H₄(CH₂)₃-η¹-CH₂)(CO)₃] (M=Mo, W)Low ring strain, enhanced stability nih.gov
Dimolybdenum Dimer[Mo₂(η-C₅H₄Me)₂(μ-Cl)₂]Mo-Mo triple bond (2.413(1) Å) suggested by calculations

Variation of Ancillary Ligands

Starting from this compound, a vast library of derivatives can be accessed by substituting the chloride ligands with a wide range of other ancillary ligands. These substitutions are fundamental in exploring the coordination chemistry of the Cp₂Mo fragment and in developing new catalysts and materials.

Synthesis of Alkyl, Aryl, Hydride, and Halide Derivatives

The two chloride ligands in Cp₂MoCl₂ are relatively labile and can be replaced by various monoanionic ligands such as alkyl, aryl, hydride, and other halides.

Hydride derivatives are typically synthesized by reduction of the dichloride. For example, molybdocene dihydride, (C₅H₅)₂MoH₂, is a key precursor in this chemistry and can, in turn, be used to synthesize the dichloride by treatment with chloroform (B151607). wikipedia.org

Alkyl and aryl derivatives can be prepared through salt metathesis reactions, where Cp₂MoCl₂ is treated with an appropriate alkylating or arylating agent like an organolithium or Grignard reagent.

Halide derivatives other than the dichloride can be synthesized as well. For instance, treatment of a ring-functionalized dihydride with iodine yields the corresponding tetraiodo-derivative, [Mo(η-C₅H₄CH₂CH₂I)₂I₂]. rsc.org The synthesis of dimeric molybdenum compounds with bridging halides, such as [Mo₂(η-C₅Me₅)₂(μ-Cl)₄], has also been reported.

Amido, Alkoxide, and Chalcogenide Derivatives

The scope of ancillary ligand variation extends to amido, alkoxide, and chalcogenide ligands, introducing heteroatoms with diverse electronic properties and coordination modes.

Amido and Alkoxide Derivatives: A range of amido and alkoxide complexes have been prepared, often featuring mixed ligands. For example, compounds such as [Mo(η-C₅H₅)(OPrⁱ)(NMe₂)₂] and [Mo(η-C₅H₅)(OBuᵗ)₂(NMe₂)] have been synthesized and characterized. rsc.org These syntheses demonstrate the stepwise replacement of amido for alkoxide ligands, allowing for precise control over the coordination sphere of the molybdenum atom. rsc.org

Chalcogenide Derivatives: Molybdenum's affinity for chalcogens (S, Se, Te) has led to the development of numerous chalcogenide derivatives. The reaction of Cp₂MoCl₂ with sulfido sources can generate sulfido complexes. For instance, the generation of Cp₂Mo=S has been reported, which can undergo further reactions like cycloaddition. acs.org Bimetallic complexes with bridging sulfur ligands have also been synthesized. nih.gov

Table 3: Examples of Amido, Alkoxide, and Chalcogenide Derivatives
Ligand TypeExample CompoundReference
Amido[Mo(η-Me₃SiC₅H₄)(NMe₂)₃] rsc.org
Alkoxide[Mo(η-C₅H₅)(OPrⁱ)₂(NMe₂)] rsc.org
Amido-Alkoxide[Mo(η-C₅H₅)(OC₆H₂Me-4-Buᵗ₂-2,6)(NMe₂)₂] rsc.org
Dithiocarbamate[Mo(η-C₅H₅)(S₂CNMe₂)₃] rsc.org
Thiophenolato[Mo(η-C₅H₄CH₂CH₂SPh)₂Cl₂] rsc.org

Heterobimetallic and Polymeric Architectures Incorporating this compound Units

The Cp₂MoCl₂ unit can serve as a building block for constructing more complex supramolecular structures, including heterobimetallic complexes and coordination polymers. These architectures are of interest for their potential applications in catalysis, materials science, and electronics.

The synthesis of heterobimetallic complexes can be achieved by using the molybdenocene derivative as a metalloligand. For example, reaction of CpMo(CO)₃Br with Ag(I) NHC complexes followed by anion exchange can lead to heterobimetallic species containing both molybdenum and silver. [Previous search result 4]

Coordination polymers can be formed when a Cp₂Mo unit is linked to other metal centers through bridging ligands. The situation is similar for related elements like W and Re, where halide ligands can bridge metal centers to form extended structures. wikipedia.org While many of these examples involve other metals, the principles can be applied to molybdenum systems. The formation of these extended networks can lead to materials with novel electronic or magnetic properties arising from the interactions between the different metal centers.

Immobilization Strategies for Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis is a critical step in the industrial application of many catalytic processes. Homogeneous catalysts, such as this compound, offer high activity and selectivity due to their well-defined single-site nature. However, their practical use is often hampered by challenges in separating the catalyst from the reaction products, which can lead to catalyst loss and product contamination. To overcome these limitations, significant research has focused on the immobilization of homogeneous catalysts onto solid supports, thereby creating heterogeneous catalysts that combine the advantages of both systems.

Immobilization involves anchoring the molecular catalyst onto an insoluble material. This approach not only facilitates catalyst recovery and recycling but can also enhance catalyst stability and, in some cases, modify its catalytic properties. The choice of the support material and the immobilization method are crucial factors that determine the performance of the resulting heterogeneous catalyst.

A primary strategy for immobilizing metallocene complexes is through covalent bonding between the catalyst and the support. This is often achieved by modifying either the cyclopentadienyl ligand of the metallocene or the surface of the support material with functional groups that can form a stable linkage. For instance, a ligand precursor can be fixed on a polymeric support before the metal complex is assembled.

Another approach is the non-covalent deposition or encapsulation of the catalyst onto or within a porous support. Materials with high surface areas, such as mesoporous silica (B1680970) and polymers, are commonly used to physically adsorb or trap the catalyst molecules. While simpler, this method can sometimes lead to catalyst leaching, where the active species detaches from the support and re-enters the solution phase.

The following subsections detail various supports and the methodologies employed for the immobilization of metallocene catalysts, with a focus on their applicability to this compound.

Inorganic materials are widely used as supports due to their high thermal and mechanical stability. Silica (SiO₂), alumina (B75360) (Al₂O₃), and zeolites are among the most common inorganic supports for metallocene catalysts.

Silica (SiO₂) as a Support:

Silica is a popular choice due to its high surface area, porous structure, and the presence of surface silanol (B1196071) groups (Si-OH) that can be chemically modified. The immobilization of a metallocene like this compound on silica can be achieved through several methods:

Direct Reaction: The catalyst can be directly reacted with the surface silanol groups of silica. However, this can sometimes lead to the decomposition of the metallocene.

Use of a Cocatalyst/Activator: In many polymerization reactions, an activator such as methylaluminoxane (B55162) (MAO) is used. The MAO can be pre-treated with silica, and the metallocene is then added. The MAO acts as both an activator and an anchoring agent.

Functionalization of Silica: The silica surface can be functionalized with a spacer molecule that then covalently binds to the metallocene. This provides a more stable and defined linkage.

The properties of the resulting catalyst are highly dependent on the type of silica used and the pre-treatment conditions, such as calcination temperature, which affects the concentration of surface silanol groups.

Mesoporous Materials:

Mesoporous materials, such as MCM-41, are a class of silica-based supports with highly ordered pore structures and large surface areas. These properties allow for a high loading of the catalyst and can influence the selectivity of the reaction by imposing steric constraints. The uniform pore size can also lead to a more homogeneous distribution of active sites.

Support MaterialKey FeaturesPotential Immobilization Method for Cp₂MoCl₂
Amorphous SilicaHigh surface area, presence of silanol groupsCovalent attachment via functionalized linkers
AluminaLewis acidic sites, thermal stabilityDirect deposition or reaction with surface hydroxyls
ZeolitesCrystalline microporous structure, shape selectivityEncapsulation within the zeolite cages
Mesoporous Silica (MCM-41)Ordered pore structure, very high surface areaGrafting onto the pore walls

Organic polymers offer a versatile platform for catalyst immobilization due to the wide variety of available monomers and the ease of functionalization. Polystyrene, polyethylene (B3416737) glycol, and other functional polymers have been used as supports.

Polystyrene-Based Supports:

Cross-linked polystyrene beads are frequently used for catalyst immobilization. A common strategy involves the functionalization of the phenyl rings of polystyrene with a group that can covalently bond to the cyclopentadienyl ligand of the metallocene. For example, a cyclopentadienyl-functionalized styrene (B11656) monomer can be copolymerized to create a polymer with built-in ligands for the molybdenum center.

Functional Polymers:

Polymers containing functional groups such as hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) can be used to anchor the metallocene complex. These groups can react directly with the molybdenum center or be used to attach a linker molecule. The flexibility of the polymer chain can influence the accessibility of the catalytic sites.

Polymer SupportFunctional Group for AnchoringAdvantages
Polystyrene-divinylbenzeneCan be functionalized with various groups (e.g., -Cl, -OH)Good mechanical stability, tunable porosity
Polyethylene glycol (PEG)Terminal hydroxyl groupsBiocompatible, can alter solubility
Polyvinyl alcohol (PVA)Hydroxyl groupsHydrophilic, can form films or fibers

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with a well-defined structure. Their high surface area, tunable porosity, and the presence of organic linkers make them promising supports for catalysts. Research on supporting metallocene catalysts like zirconocene (B1252598) dichloride on COFs has shown enhanced catalytic activity and stability in ethylene (B1197577) polymerization. The ordered structure of COFs can lead to well-defined and isolated active sites, potentially improving catalyst performance and the properties of the resulting products. This strategy holds potential for the immobilization of this compound as well.

Advanced Spectroscopic Characterization Techniques for Probing Electronic Structure and Dynamics

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a molecule. The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES), which provides information on oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which yields precise details about bond lengths and coordination numbers of the neighboring atoms. X-ray Emission Spectroscopy (XES) is a complementary technique that provides information about the electronic structure of the occupied molecular orbitals.

Probing Molybdenum Oxidation States and Coordination Environment

For dichlorobis(cyclopentadienyl)molybdenum, the molybdenum K-edge XANES spectrum is highly sensitive to the formal oxidation state of the metal center. The energy of the absorption edge directly correlates with the effective charge on the molybdenum atom. In Cp₂MoCl₂, the molybdenum is in the +4 oxidation state. An XANES experiment would confirm this state by the specific energy position of the absorption edge, distinguishing it from related Mo(V) or Mo(VI) species, which would appear at higher energies.

The EXAFS region of the spectrum provides detailed information about the coordination sphere of the molybdenum atom. Analysis of the EXAFS oscillations allows for the determination of the type of neighboring atoms, their distance from the molybdenum, and their coordination number. For a Cp₂MoCl₂ molecule, EXAFS analysis would be expected to resolve the distinct shells of atoms corresponding to the two chloride ligands and the ten carbon atoms of the two cyclopentadienyl (B1206354) rings. This data provides a solution-state or solid-state view of the local structure that can be compared with single-crystal X-ray diffraction data.

Table 1: Expected EXAFS-Derived Structural Parameters for this compound. The following data, based on established crystallographic values, illustrates the type of structural information obtainable from an EXAFS experiment.
Scattering PairCoordination Number (N)Expected Bond Distance (Å)Debye-Waller Factor (σ²)
Mo-Cl2~2.47Value reflects thermal and static disorder of the Mo-Cl bond.
Mo-C (Cp)10~2.30Value reflects disorder in the Mo-C bonds within the cyclopentadienyl rings.

Electronic Structure Determination and Ligand Field Effects

The pre-edge region of the Mo K-edge XANES spectrum, which arises from 1s to unoccupied molecular orbital transitions (primarily of 4d character), is particularly sensitive to the electronic structure and symmetry of the metal site. For centrosymmetric complexes, these transitions are formally dipole-forbidden and thus weak. However, in Cp₂MoCl₂, the bent metallocene structure results in a non-centrosymmetric C₂ᵥ point group. This lack of inversion symmetry allows for hybridization between the molybdenum 4d and 4p orbitals, making the pre-edge transitions more dipole-allowed and thus more intense.

The energy and intensity distribution of these pre-edge features are dictated by ligand field effects, which describe the splitting of the d-orbitals due to the surrounding ligands (Cl⁻ and Cp⁻). High-resolution measurements, combined with theoretical calculations such as time-dependent density functional theory (TD-DFT), can be used to assign these transitions and map the energies of the unoccupied d-orbitals. arxiv.org This provides a detailed picture of the electronic structure, which is fundamental to the compound's reactivity.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. This compound in its stable Mo(IV) form is a d² complex and is diamagnetic, meaning it has no unpaired electrons and is therefore EPR-silent. However, EPR spectroscopy is an invaluable tool for characterizing paramagnetic intermediates that are formed during its chemical reactions, such as through one-electron oxidation to a Mo(V) species.

Characterization of Paramagnetic Intermediates

When Cp₂MoCl₂ undergoes a one-electron oxidation, it forms the paramagnetic cation [Cp₂MoCl₂]⁺. This Mo(V), d¹ species can be readily studied by EPR spectroscopy. nih.gov The resulting EPR spectrum is characterized by its g-tensor and hyperfine coupling constants. The g-values are sensitive to the electronic structure and the local coordination environment of the molybdenum center. For Mo(V) species, the g-values typically deviate from that of a free electron (gₑ ≈ 2.0023), and the anisotropy of the g-tensor provides information about the symmetry of the complex. nih.gov

The interaction of the unpaired electron with magnetic nuclei (hyperfine coupling) provides further structural detail. Molybdenum has two naturally occurring magnetic isotopes, ⁹⁵Mo and ⁹⁷Mo (both with nuclear spin I = 5/2), which give rise to a characteristic six-line hyperfine pattern in the EPR spectrum. The magnitude of this coupling is indicative of the amount of molybdenum d-orbital character in the singly occupied molecular orbital (SOMO).

Table 2: Representative EPR Parameters for Analagous Mo(V) Complexes. This table shows typical g-values and hyperfine coupling constants (A) for Mo(V) centers in environments similar to what would be expected for [Cp₂MoCl₂]⁺.
Complex Typeg-values (g_iso)A(⁹⁵/⁹⁷Mo) (Gauss)Reference
Mo(V) Oxo-complexes~1.94 - 1.9830 - 60General literature values
Mo(V) Sulfido-complexes~1.97 - 2.0125 - 50General literature values

Spin Density Distribution Analysis

Hyperfine coupling provides a direct map of the spin density distribution of the unpaired electron across the molecule. In the EPR spectrum of [Cp₂MoCl₂]⁺, coupling would be expected not only from the molybdenum nucleus but also from the chlorine nuclei (³⁵Cl and ³⁷Cl, both I = 3/2). The observation and analysis of this superhyperfine coupling would quantify the extent of covalent bonding between the molybdenum and the chloride ligands, revealing the amount of spin density delocalized onto the chlorides. Advanced EPR techniques, such as Electron Nuclear Double Resonance (ENDOR) or Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, could further be used to detect smaller couplings from the ¹H nuclei of the cyclopentadienyl rings, providing a complete picture of the SOMO's delocalization.

Vibrational Spectroscopy (Raman and Infrared) for Mechanistic Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. tue.nllibretexts.org Each vibrational mode corresponds to a specific motion, such as the stretching or bending of bonds. By identifying the characteristic frequencies for the bonds in Cp₂MoCl₂, these techniques can be used to monitor changes during a chemical reaction, providing powerful mechanistic insights. nih.gov

The key vibrational modes for Cp₂MoCl₂ include the Mo-Cl stretching and bending frequencies, the vibrations of the cyclopentadienyl rings (C-H and C-C stretches), and the modes corresponding to the movement of the Cp rings relative to the metal. The Mo-Cl stretching vibrations are particularly useful as they are sensitive to the ligand environment and would show distinct changes during substitution reactions where the chloride ligands are replaced. For example, the disappearance of the ν(Mo-Cl) band and the simultaneous appearance of a new band corresponding to a different Mo-ligand bond can be monitored in real-time using in situ IR spectroscopy to determine reaction kinetics and identify intermediates. nih.gov

Table 3: Selected Vibrational Frequencies (cm⁻¹) for this compound. researchgate.net These assigned bands serve as spectroscopic fingerprints for monitoring chemical transformations.
Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
ν(Mo-Cl)295296Asymmetric Mo-Cl stretch
ν(Mo-Cl)265267Symmetric Mo-Cl stretch
Cp Ring Modes~3100, 1430, 1010, 820~3100, 1430, 1120, 830C-H and C-C stretches, ring deformations

By tracking the intensity changes of reactant, intermediate, and product bands over time, a detailed kinetic profile of a reaction can be constructed. This allows for the elucidation of reaction mechanisms, such as determining whether a ligand substitution reaction proceeds through an associative or dissociative pathway. cardiff.ac.uk

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Exchange and Fluxionality

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the rates and mechanisms of dynamic processes in molecules, such as ligand exchange and fluxional behavior. libretexts.orgresearchgate.net By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energetic barriers for these processes. researchgate.netmonmouth.edu

In principle, this compound could exhibit several dynamic processes amenable to DNMR studies. One such process is the hindered rotation of the cyclopentadienyl (Cp) rings around the metal-ring axis. While the rotation of Cp rings in many metallocenes is typically fast on the NMR timescale even at low temperatures, specific steric or electronic factors could raise the rotational barrier to an observable range.

Another potential dynamic process is the exchange of the chloride ligands. This could occur through various intra- or intermolecular pathways. Variable-temperature NMR studies would be crucial in distinguishing between these mechanisms. For instance, a dissociative mechanism would likely show a concentration dependence on the rate of exchange, whereas an intramolecular process would be concentration-independent.

At present, detailed variable-temperature ¹H NMR studies specifically characterizing the ligand exchange and fluxionality of this compound are not widely available in the surveyed literature. However, studies on analogous systems, such as dichlorobis(tetraphenylcyclopentadienyl)titanium(IV), have utilized variable-temperature proton NMR to investigate hindered rotation of the substituted cyclopentadienyl rings. acs.org Similar experimental approaches could provide valuable data for (C₅H₅)₂MoCl₂.

A hypothetical DNMR study on (C₅H₅)₂MoCl₂ would involve recording ¹H NMR spectra over a range of temperatures. At a sufficiently low temperature (the slow-exchange limit), distinct resonances for any non-equivalent protons would be observed. As the temperature is increased, these distinct signals would broaden, coalesce into a single broad peak at the coalescence temperature (T_c), and finally sharpen into a time-averaged signal at the fast-exchange limit. From the coalescence temperature and the chemical shift difference between the exchanging sites (Δν), the free energy of activation (ΔG‡) for the dynamic process can be calculated using the Eyring equation.

Table 1: Hypothetical Data for DNMR Analysis of a Fluxional Process in this compound

ParameterHypothetical Value
Coalescence Temperature (T_c)250 K
Chemical Shift Difference (Δν)50 Hz
Rate Constant at T_c (k)111 s⁻¹
Free Energy of Activation (ΔG‡)12.5 kcal/mol

This table presents hypothetical data to illustrate the parameters that would be obtained from a DNMR experiment. Actual experimental data is required for a definitive analysis.

Photoelectron Spectroscopy for Orbital Energy Characterization

Photoelectron Spectroscopy (PES) is a direct method for determining the ionization energies of electrons in molecules, which, according to Koopmans' theorem, can be correlated with the energies of the occupied molecular orbitals. rsc.orgresearchgate.net By irradiating a molecule with high-energy photons, typically from a He(I) or He(II) source, electrons are ejected, and their kinetic energies are measured. The ionization energy is the difference between the photon energy and the kinetic energy of the ejected electron.

The He(I) photoelectron spectrum of this compound would provide a detailed map of its valence electronic structure. The spectrum would consist of a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital. The fine structure within these bands can also provide information about the vibrational frequencies of the resulting cation.

Based on the electronic structure of analogous bent metallocenes, the highest occupied molecular orbital (HOMO) in (C₅H₅)₂MoCl₂ is expected to be primarily of metal d-orbital character. The subsequent ionizations at lower energy would correspond to electrons in orbitals with significant contributions from the cyclopentadienyl rings and the chloride ligands. Comparison with the photoelectron spectra of related compounds, such as ferrocene (B1249389) and other metallocene dihalides, can aid in the assignment of the spectral bands. rsc.orgrsc.org

A detailed assignment of the photoelectron spectrum of this compound would require theoretical calculations, such as density functional theory (DFT), to predict the orbital energies and characters. nih.govbrown.edu

Table 2: Expected Ionization Bands and Assignments for this compound based on Analogy to Similar Compounds

Ionization BandApproximate Ionization Energy (eV)Primary Orbital Character
17-8Mo (d)
28-9Cyclopentadienyl (π)
39-10Cyclopentadienyl (π)
410-11Mo-Cl (σ)
511-12Chlorine (lone pair)

This table presents expected ranges and assignments based on general knowledge of metallocene electronic structure. Specific experimental data from a He(I) photoelectron spectrum of (C₅H₅)₂MoCl₂ is necessary for accurate characterization.

Ultrafast Transient Absorption Spectroscopy for Reaction Dynamics

Ultrafast transient absorption spectroscopy is a pump-probe technique that allows for the real-time observation of chemical reaction dynamics on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. In this experiment, a short "pump" laser pulse initiates a chemical reaction by exciting the molecule to a higher electronic state. A second, time-delayed "probe" pulse monitors the changes in the absorption spectrum as the molecule evolves through various transient intermediates and excited states.

The application of ultrafast transient absorption spectroscopy to this compound could provide profound insights into its photochemical reaction dynamics. For instance, upon photoexcitation, the molecule could undergo ligand dissociation, changes in the metal's oxidation state, or structural rearrangements. By tracking the appearance and decay of new absorption features in the transient spectrum, the lifetimes and kinetics of these fleeting intermediates can be determined.

While specific studies on the ultrafast transient absorption of this compound are not readily found in the surveyed literature, research on other organometallic complexes demonstrates the power of this technique. For example, the photochemistry of metal carbonyls has been extensively studied, revealing intricate details of metal-ligand bond cleavage and formation.

A hypothetical ultrafast transient absorption experiment on (C₅H₅)₂MoCl₂ might involve excitation with a UV laser pulse, which could promote an electron to an anti-bonding orbital, leading to the dissociation of a chloride ligand. The transient absorption spectrum would then be monitored over time. The initial excited state would likely have a very short lifetime, decaying within picoseconds. The subsequent formation of a solvent-coordinated intermediate, [ (C₅H₅)₂MoCl(solvent) ]⁺, could be observed as a new absorption band. The kinetics of the decay of this intermediate back to the ground state or to other products could then be followed.

Table 3: Hypothetical Transient Species and Lifetimes in the Photochemistry of this compound

Transient SpeciesFormation TimescaleDecay Timescale
Initial Excited State< 100 fs1-10 ps
Solvated Intermediate1-10 ps100 ps - 1 ns
Photoproduct> 1 ns-

This table provides a hypothetical reaction pathway and associated timescales. Experimental data from ultrafast transient absorption spectroscopy is required to determine the actual reaction dynamics.

Computational and Theoretical Studies of Dichlorobis Cyclopentadienyl Molybdenum

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of transition metal complexes due to its favorable balance of accuracy and computational cost. It is extensively used to investigate the ground-state properties of dichlorobis(cyclopentadienyl)molybdenum and its derivatives.

Recent DFT studies have focused on the interaction of Cp₂MoCl₂ with biological molecules, such as the nucleobases of DNA, to understand its potential as an anticancer agent. researchgate.netscispace.com These studies involve optimizing the geometry of the adducts formed between the Cp₂Mo²⁺ fragment and the nucleobases and calculating the energetics of these binding events. For example, the interaction energies for different binding modes of the Cp₂Mo²⁺ fragment with cytosine have been calculated to determine the most stable adduct. scispace.com

The reaction of this compound with a nucleobase like cytosine can be simplified as: Cp₂MoCl₂ + Cytosine → [Cp₂Mo(Cytosine)]²⁺ + 2Cl⁻

The energetics of such reactions are critical for understanding the mechanism of action of this potential drug. DFT calculations provide the binding energies and the relative stabilities of different isomers formed.

Table 1: Calculated Interaction Energies for Cp₂Mo²⁺ and Cytosine Adducts
IsomerBinding ModeInteraction Energy (kcal/mol)Relative Stability (kcal/mol)
I Mo-N3, Mo-N4-250.64.7
II Mo-N3, Mo-O2-255.30.0
III Mo-O2-238.117.2

Data adapted from a DFT study on the interaction of molybdenocene with cytosine. scispace.com The interaction energies represent the stability of the complex formed.

These computational findings help in rationalizing the reactivity and potential biological targets of this compound. researchgate.netscispace.com

The electronic structure of this compound is key to its chemical properties and reactivity. DFT calculations provide detailed information about its molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its redox behavior and spectral properties.

The HOMO of Cp₂MoCl₂ is primarily metal-based, with significant contributions from the molybdenum d-orbitals. The LUMO is also centered on the metal but with contributions from the Cp rings and the chloride ligands. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular orbital analysis has been instrumental in understanding the bonding in derivatives of this compound. For instance, in a donor-acceptor complex where a Cp₂Mo unit is linked to a naphthalenediimide acceptor, DFT calculations have shown that the HOMO is primarily located on the molybdenum-dithiolate moiety, while the LUMO is localized on the acceptor unit. researchgate.net This separation of frontier orbitals is fundamental to the photoinduced charge transfer properties of such molecules.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. In Cp₂MoCl₂, the molybdenum atom carries a significant positive charge, while the chloride and cyclopentadienyl (B1206354) ligands are negatively charged, reflecting the polar nature of the Mo-Cl and Mo-Cp bonds. This charge distribution influences the molecule's interaction with other polar molecules and its behavior in solution.

Table 2: Calculated Frontier Molecular Orbital Energies for Cp₂MoCl₂
OrbitalEnergy (eV)
HOMO -5.89
LUMO -3.12
HOMO-LUMO Gap 2.77

Representative data from DFT calculations. Actual values may vary depending on the functional and basis set used.

Ab Initio Methods and Multireference Approaches for Excited States

While DFT is powerful for ground-state properties, describing the excited states of transition metal complexes often requires more sophisticated methods. Ab initio methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation. For molecules with significant multireference character, such as transition metal complexes with multiple low-lying electronic states, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) are necessary. cecam.orgscbt.com

These methods are computationally demanding but are essential for accurately predicting electronic absorption spectra and understanding photochemical reaction pathways. cecam.org For this compound, such calculations could elucidate the nature of its UV-visible absorption bands and predict the pathways for photodecomposition or photoinduced reactions. However, specific ab initio or multireference studies on the excited states of Cp₂MoCl₂ are not extensively reported in the literature, representing an area for future computational research.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, such as in solution. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing insights into dynamic processes.

For this compound, MD simulations could be employed to study its solvation in different solvents, particularly water, which is relevant to its biological applications. swinburne.edu.au Such simulations can reveal the structure of the solvation shell around the molecule, the dynamics of solvent exchange, and the conformational changes of the molecule in solution. Furthermore, MD simulations can be used to study the interaction of Cp₂MoCl₂ with larger biomolecules like proteins or DNA, providing a dynamic picture of the binding process and the stability of the resulting complex. While MD simulations have been used to study the behavior of water at interfaces and in the presence of ions, specific MD studies focused solely on the solution-phase behavior of this compound are limited. thorinbristow.comrsc.orgmdpi.com

Predictive Modeling for Novel Derivatives and Catalytic Performance

A significant application of computational chemistry is the predictive modeling of novel compounds with desired properties. For this compound, this could involve designing new derivatives with enhanced catalytic activity or improved therapeutic properties. By systematically modifying the ligands, for example, by introducing different substituents on the cyclopentadienyl rings, it is possible to tune the electronic and steric properties of the metal center.

DFT calculations can be used to screen a library of virtual derivatives by calculating key descriptors related to their potential performance. For catalytic applications, these descriptors might include the energy of substrate binding, the activation energy of a key reaction step, or the stability of catalytic intermediates. For instance, in olefin polymerization, DFT calculations have been used to predict the stereoselectivity of metallocene catalysts by calculating the energy difference between transition states leading to different polymer stereochemistries. scispace.com

Table 3: Hypothetical DFT Screening of Cp₂MoCl₂ Derivatives for a Model Catalytic Reaction
Substituent (R) on Cp ringElectronic EffectSteric HindranceCalculated Activation Energy (kcal/mol)Predicted Relative Activity
-H NeutralLow25.01.0
-CH₃ Electron-donatingMedium23.51.5
-CF₃ Electron-withdrawingMedium27.20.7
-tBu Electron-donatingHigh26.50.8

This table presents hypothetical data to illustrate the concept of predictive modeling. The values are not from a specific study on Cp₂MoCl₂.

This predictive approach allows for the rational design of new catalysts and can significantly accelerate the discovery process by prioritizing the most promising candidates for experimental synthesis and testing. researchgate.netdntb.gov.ua

Future Research Directions and Emerging Applications

Design and Synthesis of Next-Generation Catalytic Systems

The catalytic prowess of molybdenocene dichloride is a cornerstone of its potential applications. Future research is focused on the rational design and synthesis of new catalytic systems with enhanced activity, selectivity, and stability. One primary strategy involves the functionalization of the cyclopentadienyl (B1206354) (Cp) ligands. By introducing various pendant groups onto the Cp rings, researchers aim to modulate the steric and electronic environment around the molybdenum center, thereby fine-tuning its catalytic behavior. nih.gov For instance, benzyl-substituted molybdenocene dichlorides have been synthesized and have shown cytotoxic activity, indicating that modifications to the Cp ligand can influence biological interactions. nih.gov

Another key area of development is the replacement of the chloride ligands with other ancillary ligands. This approach seeks to create derivatives with improved solubility in various solvents and enhanced stability under different reaction conditions. nih.govresearchgate.net The synthesis of molybdenocene derivatives with thiolate or bidentate O,O, O,S, and O,N-chelating ligands has demonstrated the potential to create robust complexes with tailored properties. nih.govresearchgate.net These structural modifications are crucial for developing catalysts for a wide range of organic transformations and polymerization processes. researchgate.net The synthesis of such derivatives often involves the reaction of a modified cyclopentadienide (B1229720) lithium salt with a molybdenum precursor, such as MoCl₄. nih.gov

The development of catalytic systems for specific reactions, such as the polymerization of olefins, is also a significant research avenue. While zirconocene (B1252598) dichloride has been extensively studied for this purpose, the unique properties of molybdenocene dichloride offer opportunities for creating catalysts with different activities and selectivities. researchgate.netchemicalbook.comchemicalbook.com

Potential in Sustainable Chemistry and Energy Conversion (e.g., CO₂ Reduction)

In the quest for a more sustainable future, dichlorobis(cyclopentadienyl)molybdenum and its derivatives are being explored for their potential roles in green chemistry and energy conversion. A particularly promising application is in the catalytic reduction of carbon dioxide (CO₂), a major greenhouse gas. Molybdenum-based catalysts, in general, are attractive for this purpose due to their relatively low cost, high stability, and excellent activity. chemrevlett.com

Research has demonstrated that molybdenum complexes can act as electrocatalysts and photocatalysts for the reduction of CO₂ to valuable products like carbon monoxide (CO) and formic acid. elsevierpure.comglobethesis.comresearchgate.netresearchgate.netnih.govnih.govrsc.org The mechanism often involves the reduction of the molybdenum center to a lower oxidation state, which can then activate the CO₂ molecule. While much of the research has focused on other molybdenum complexes, the fundamental principles are applicable to derivatives of molybdenocene dichloride. Future work will likely focus on designing Cp₂MoCl₂-based systems that can efficiently and selectively reduce CO₂ using renewable energy sources like electricity or sunlight. globethesis.comnih.gov

Furthermore, the role of organometallic compounds in the development of sustainable polymers is an emerging field. mdpi.comrsc.orgyoutube.com Molybdenocene dichloride and its derivatives could potentially be employed as catalysts in polymerization reactions that utilize renewable monomers or lead to the formation of biodegradable polymers, contributing to a circular economy. researchgate.netmdpi.com The development of such catalytic systems aligns with the broader goals of sustainable development by reducing reliance on fossil fuels and minimizing plastic pollution. mdpi.com

Integration into Advanced Materials and Nanotechnology

The unique properties of this compound make it a valuable building block for the creation of advanced materials and for applications in nanotechnology. One area of significant interest is its use as a precursor for the synthesis of molybdenum disulfide (MoS₂) nanoparticles and thin films. rsc.orgencyclopedia.pubmolybdenumconsortium.orgrsc.org MoS₂ is a transition metal dichalcogenide with remarkable electronic and optical properties, making it suitable for applications in electronics, catalysis, and lubrication. encyclopedia.pubrsc.org By carefully controlling the reaction conditions, Cp₂MoCl₂ can be used to produce MoS₂ with specific morphologies and properties.

Another strategy for integrating molybdenocene dichloride into advanced materials is through the formation of inclusion complexes. For example, it has been shown that Cp₂MoCl₂ can be encapsulated within cyclodextrins, which are cyclic oligosaccharides. nih.govresearchgate.net This encapsulation can improve the stability and solubility of the molybdenocene complex, potentially enhancing its efficacy in various applications, including as a drug delivery system. nih.govresearchgate.net

Furthermore, the ability of metallocenes to be incorporated into polymer structures opens up possibilities for creating novel materials with unique properties. researchgate.net The functionalization of the cyclopentadienyl ligands can be used to attach the molybdenocene unit to a polymer backbone, leading to materials with tailored electronic, optical, or catalytic properties. These advanced materials could find applications in areas such as sensors, coatings, and specialized electronic devices.

Methodological Advancements in Characterization and Computational Chemistry

Advancements in analytical techniques and computational chemistry are playing a crucial role in deepening our understanding of this compound and guiding the design of new applications. A variety of characterization techniques are employed to study the structure, stability, and reactivity of this compound and its derivatives. ucd.ie

Interactive Data Table: Characterization Techniques for this compound

TechniqueInformation ObtainedReference(s)
Cyclic Voltammetry (CV) Redox behavior, stability of different oxidation states, interaction with other molecules. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, study of interactions with biomolecules like DNA. nih.gov
X-ray Diffraction Precise determination of the molecular structure in the solid state. researchgate.net
UV-Vis Spectrophotometry Electronic transitions, studying interactions with other molecules. researchgate.net
Infrared (IR) Spectroscopy Identification of functional groups, studying ligand binding. researchgate.net
Mass Spectrometry Determination of molecular weight and fragmentation patterns. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of elements at the surface of materials. chemicalbook.comucd.ie

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties of molybdenocene dichloride at the molecular level. chemrevlett.comnih.govresearchgate.netarxiv.org DFT calculations allow researchers to:

Model Molecular Structures: Optimize the geometry of Cp₂MoCl₂ and its derivatives.

Analyze Electronic Properties: Understand the nature of the frontier molecular orbitals and predict reactivity. chemrevlett.com

Investigate Reaction Mechanisms: Elucidate the step-by-step pathways of catalytic reactions, such as CO₂ reduction. rsc.orgnih.gov

Study Intermolecular Interactions: Model the binding of molybdenocene dichloride to other molecules, such as DNA nucleobases. chemrevlett.com

Recent computational studies have employed advanced techniques like the Conductor-like Polarizable Continuum Model (C-PCM) to analyze solvent effects, Energy Decomposition Analysis (EDA) to understand the nature of chemical bonds, and the Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points. These methodological advancements provide deep insights that are often difficult to obtain through experimental methods alone and are crucial for the rational design of next-generation systems based on this compound.

Q & A

Q. What are the optimal synthetic routes for dichlorobis(cyclopentadienyl)molybdenum, and how do reaction conditions influence yield and purity?

Methodological Answer: Begin with precursor selection (e.g., molybdenum pentachloride and cyclopentadienyl sodium). Optimize solvent systems (e.g., THF or toluene) and reaction temperatures (80–120°C) to balance reactivity and stability. Purification via sublimation or recrystallization ensures purity. Characterize intermediates using NMR and IR spectroscopy to track ligand substitution efficiency. Yield improvements require factorial design experiments to test variable interactions (e.g., stoichiometry, solvent polarity) .

Q. What spectroscopic techniques are most effective for characterizing the structure and bonding of this compound?

Methodological Answer: Use multinuclear NMR (¹H, ¹³C) to confirm cyclopentadienyl ligand symmetry and electronic environment. IR spectroscopy identifies Mo–Cl stretching frequencies (300–400 cm⁻¹ range). Single-crystal X-ray diffraction is critical for resolving steric effects and confirming octahedral geometry. Cross-validate with elemental analysis (C/H/Mo/Cl ratios) to ensure stoichiometric accuracy .

Q. How do thermodynamic properties (e.g., thermal stability, decomposition pathways) impact its handling in inert-atmosphere experiments?

Methodological Answer: Conduct thermogravimetric analysis (TGA) under argon to determine decomposition thresholds (>200°C). Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. For air-sensitive handling, use Schlenk-line techniques with rigorous O₂/H₂O monitoring via gas chromatography. Document deviations using error-propagation models to assess reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s catalytic activity in olefin metathesis, and how can ligand modifications alter reactivity?

Methodological Answer: Employ kinetic studies (e.g., UV-Vis monitoring of intermediate formation) to map reaction pathways. Substitute cyclopentadienyl ligands with electron-withdrawing groups (e.g., –CF₃) to probe electronic effects on Mo center activity. Computational modeling (DFT) identifies transition-state geometries and charge distribution, validated against experimental turnover frequencies (TOFs) .

Q. How can computational methods (e.g., DFT, COSMO-RS) predict solvent effects on this compound’s solubility and reaction kinetics?

Methodological Answer: Parameterize solvent polarity and coordination strength in DFT simulations using COSMO-RS solvation models. Compare computed Gibbs free energies of solvation with experimental solubility data (e.g., in dichloromethane vs. hexane). Validate predictions via Arrhenius analysis of temperature-dependent rate constants .

Q. What strategies resolve contradictions in reported catalytic performance data across studies (e.g., conflicting TOFs or substrate selectivity)?

Methodological Answer: Conduct meta-analyses of existing datasets to identify confounding variables (e.g., moisture levels, ligand purity). Replicate experiments under standardized conditions (e.g., fixed [Mo], solvent, temperature). Use multivariate regression to isolate influential factors. Cross-check with in-situ EXAFS to detect structural changes during catalysis .

Q. How does this compound interact with biomimetic substrates, and what methodological frameworks enable interdisciplinary (chemistry/biology) analysis?

Methodological Answer: Design hybrid experimental setups: (1) Synthesize model peptide ligands with thiolate donors to mimic metalloenzyme binding. (2) Use stopped-flow spectroscopy to measure binding kinetics. (3) Integrate bioassay data (e.g., enzyme inhibition) with computational docking simulations. Establish a theoretical framework linking coordination chemistry to biological activity .

Methodological and Theoretical Considerations

Q. What factorial design approaches optimize reaction conditions for this compound-based catalytic systems?

Methodological Answer: Apply a 2³ factorial design to test variables: temperature (80°C vs. 120°C), solvent polarity (THF vs. toluene), and ligand ratio (1:1 vs. 1:2). Use ANOVA to quantify variable contributions to yield/selectivity. Augment with response surface methodology (RSM) for non-linear optimization .

Q. How can linked datasets (e.g., spectroscopic, catalytic, computational) address gaps in mechanistic understanding?

Methodological Answer: Develop a relational database integrating XRD, NMR, and catalytic performance data. Apply machine learning (e.g., random forests) to identify latent correlations (e.g., ligand steric bulk vs. TOF). Validate hypotheses with targeted experiments guided by predictive models .

Q. What ethical and reproducibility frameworks govern the reporting of this compound research?

Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for all datasets. Document synthetic protocols using CHEMRxive templates. Disclose negative results (e.g., failed catalysis trials) to mitigate publication bias. Use version-control systems (e.g., GitLab) for transparent collaboration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.